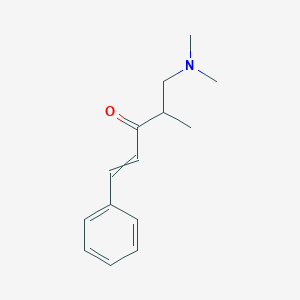
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- is a chemical compound known for its unique structure and properties This compound belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an enone reacts with formaldehyde and a secondary amine. The reaction conditions typically include an acidic catalyst and a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- can be compared with other similar compounds, such as:
1-Penten-3-one: Lacks the dimethylamino and phenyl groups, resulting in different reactivity and applications.
5-(Dimethylamino)-1-phenyl-1-penten-3-one: Similar structure but may have different substituents at the 4-position, affecting its properties and uses.
4-Methyl-1-phenyl-1-penten-3-one:
The uniqueness of 1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
119644-50-7 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
5-(dimethylamino)-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C14H19NO/c1-12(11-15(2)3)14(16)10-9-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |
InChI Key |
QOIPHPHWMYGCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


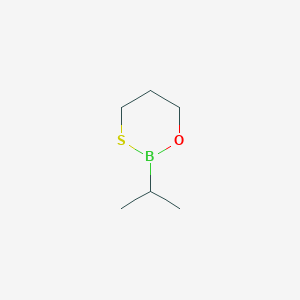


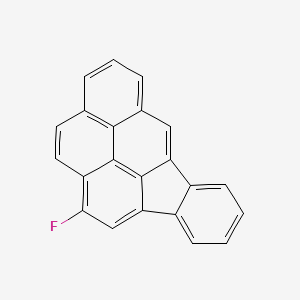

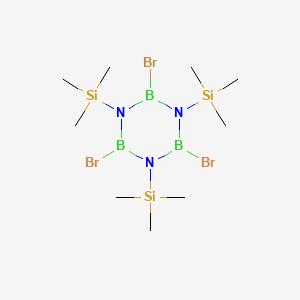
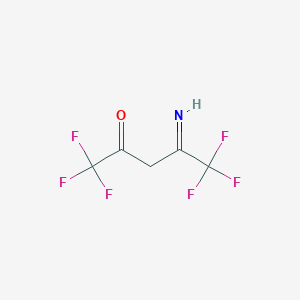
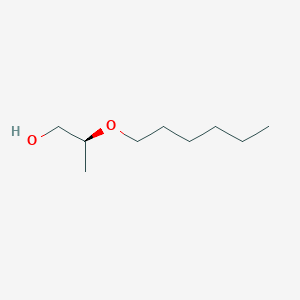

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
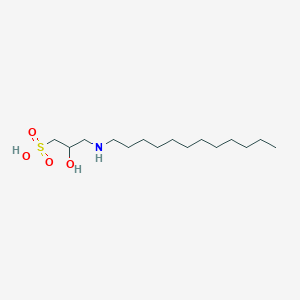
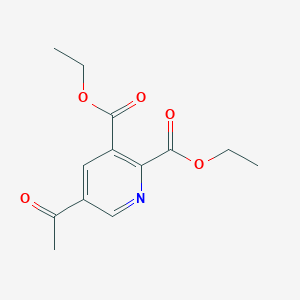
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
